molecular formula C17H23N3O2S B2702188 1,3,5-trimethyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-4-carboxamide CAS No. 2309778-56-9

1,3,5-trimethyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-4-carboxamide

Cat. No. B2702188
CAS RN: 2309778-56-9
M. Wt: 333.45
InChI Key: GGDOUBOYJZSMNK-UHFFFAOYSA-N
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Description

1,3,5-trimethyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C17H23N3O2S and its molecular weight is 333.45. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis

The synthesis and reactivity of related heterocyclic compounds, like thiophene and pyrazole derivatives, have been extensively studied. These compounds serve as pivotal intermediates in the synthesis of diverse heterocyclic systems, which are of significant interest in drug discovery and development due to their biological and pharmacological properties. For instance, thiophenylhydrazonoacetates have been utilized in the synthesis of various heterocyclic derivatives, demonstrating the versatility of thiophene-containing compounds in generating complex molecular architectures (Mohareb et al., 2004).

Crystal Structure Analysis

Crystal structure and Hirshfeld surface analysis of thiophene and pyrazole carboxamide derivatives reveal insights into the molecular arrangement, hydrogen bonding interactions, and the overall stability of these compounds. Such analyses are crucial for understanding the physical properties and reactivity of novel organic compounds. The detailed structural analysis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, for example, provides a foundation for the design of compounds with desired physical and chemical characteristics (Prabhuswamy et al., 2016).

Cytotoxicity Studies

Compounds structurally related to "1,3,5-trimethyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-4-carboxamide" have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. The synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their evaluation for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells is a prime example of the application of such compounds in medicinal chemistry and cancer research (Hassan et al., 2014).

Antimicrobial Activity

Thiophene and pyrazole derivatives have also been investigated for their antimicrobial properties. A green synthetic approach to thiophenyl pyrazoles and isoxazoles, adopting 1,3-dipolar cycloaddition methodology, showed that these compounds possess significant antibacterial and antifungal activities, highlighting their potential as novel antimicrobial agents (Sowmya et al., 2018).

Nonlinear Optical Properties

The synthesis and characterization of thiophene-based pyrazole amides have been explored, including their structural features and nonlinear optical properties. Such studies are fundamental in the development of materials for optical applications, demonstrating the multifaceted applications of thiophene and pyrazole derivatives in both medicinal chemistry and materials science (Kanwal et al., 2022).

properties

IUPAC Name

1,3,5-trimethyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-12-15(13(2)20(3)19-12)16(21)18-11-17(5-7-22-8-6-17)14-4-9-23-10-14/h4,9-10H,5-8,11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDOUBOYJZSMNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCC2(CCOCC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.